1-Cycloheptylethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC16690463
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20ClN |
|---|---|
| Molecular Weight | 177.71 g/mol |
| IUPAC Name | 1-cycloheptylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H |
| Standard InChI Key | MBTQXHLLVKOQFI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCCCC1)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a cycloheptane ring fused to an ethylamine chain, with the amine group forming a hydrochloride salt. Key features include:
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Molecular Formula: (estimated from analogous cycloalkylamine hydrochlorides ).
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SMILES Notation: Cl. NCC1(CCCCCC1)C (predicted based on IUPAC naming rules).
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Stereochemistry: The cycloheptyl group introduces axial and equatorial conformers, potentially affecting intermolecular interactions .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Challenges
Proposed Synthesis Routes
While no explicit synthesis for 1-cycloheptylethan-1-amine hydrochloride is documented, analogous methods for cycloalkylamine hydrochlorides suggest:
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Reductive Amination: Cycloheptanone reacted with ammonium acetate under hydrogenation to yield the primary amine, followed by HCl salt formation .
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Grignard Reaction: Cycloheptylmagnesium bromide reacting with acetonitrile, followed by hydrolysis and protonation .
Purification and Characterization
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Chromatography: Likely requires silica gel chromatography due to polar hydrochloride salt .
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Spectroscopic Confirmation: peaks at δ 2.6–3.1 ppm (amine protons) and δ 1.2–1.8 ppm (cycloheptyl CH groups) .
| Parameter | Value (Predicted) | Rationale |
|---|---|---|
| Plasma Half-Life | 4–6 hours | Moderate metabolic stability |
| CYP450 Inhibition | Low | High Fsp reduces CYP affinity |
| Blood-Brain Barrier | Limited | Hydrophilic hydrochloride salt |
Case Study: Cycloalkylamines in Oncology
Compounds like EPZ-5676 (a cyclobutane-linked DOT1L inhibitor) demonstrate how conformational restriction improves therapeutic indices . By analogy, 1-cycloheptylethan-1-amine hydrochloride could be tailored to disrupt protein-protein interactions in cancer pathways, leveraging its larger ring size for enhanced van der Waals contacts.
Future Directions and Research Gaps
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Target Identification: Computational docking studies to identify protein targets (e.g., serotonin receptors, ion channels).
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SAR Optimization: Modifying the cycloheptyl ring with substituents (e.g., fluorine) to tune lipophilicity .
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In Vivo Efficacy: Preclinical testing in disease models to validate therapeutic hypotheses.
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